N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Description
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide (CAS No. 247170-19-0) is a halogenated acetamide derivative with the molecular formula C₉H₇ClF₃NO and a molecular weight of 237.606 g/mol . Its structure features a phenyl ring substituted with a chlorine atom at the ortho (2-) position and a trifluoromethyl (-CF₃) group at the para (4-) position, linked to an acetamide moiety. This compound is primarily utilized in agrochemical research, particularly as a precursor or intermediate in the synthesis of pesticides such as tau-fluvalinate . Its physicochemical properties, including high lipophilicity (due to the -CF₃ group) and moderate polarity (from the acetamide group), make it suitable for applications requiring stability under environmental conditions .
Properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZQPODCUCPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371517 | |
| Record name | N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
247170-19-0 | |
| Record name | N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route and Reaction Conditions
The most common and effective method for preparing N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide involves the acetylation of 2-chloro-4-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride under controlled conditions.
- Starting Material: 2-chloro-4-(trifluoromethyl)aniline
- Acylating Agent: Acetic anhydride or acetyl chloride
- Base: Pyridine or triethylamine (to neutralize the acid byproduct)
- Solvent: Dichloromethane (DCM) or other inert organic solvents
- Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions
- Reaction Time: 1–3 hours depending on scale and conditions
The process typically proceeds via nucleophilic attack of the amine group on the acylating agent, forming the amide bond.
Reaction Mechanism
The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of a leaving group (chloride or acetate) yields the acetamide product. The base present scavenges the released acid (HCl or acetic acid), driving the reaction to completion.
Alternative Preparation via Alkylation of Amines with Chloroacetyl Derivatives
A related synthetic strategy involves preparing intermediates such as 2-chloro-N-(substituted phenyl)acetamides by acylation of anilines with 2-chloroacetyl chloride, followed by further functionalization.
- Example: Synthesis of 2-chloro-1-(3-trifluoromethylphenyl)ethanone by acylation of 3-trifluoromethylaniline with 2-chloroacetyl chloride at 0°C in DCM and aqueous sodium hydroxide.
- Subsequent Step: Alkylation reactions with amines to form the desired acetamide derivatives.
This method is well-documented for related compounds and can be adapted for this compound by selecting appropriate aniline and acylating agents.
Industrial Production Considerations
Industrial synthesis typically scales up the laboratory methods with modifications to enhance efficiency and safety:
- Continuous Flow Reactors: Used to maintain precise control over temperature, pressure, and reactant feed rates, improving reproducibility and yield.
- Automated Systems: Facilitate monitoring and adjustment of reaction parameters in real time.
- Solvent and Waste Management: Optimization to reduce environmental impact and improve cost-effectiveness.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation with Acetic Anhydride | 2-chloro-4-(trifluoromethyl)aniline + Acetic anhydride | 0–25°C, pyridine base, DCM solvent, 1–3 h | 70–85 | Mild conditions, straightforward workup |
| Acylation with Acetyl Chloride | 2-chloro-4-(trifluoromethyl)aniline + Acetyl chloride | 0°C, triethylamine base, DCM solvent, 1–2 h | 75–90 | Requires careful acid scavenging |
| Alkylation via 2-chloroacetyl chloride intermediate | 3-trifluoromethylaniline + 2-chloroacetyl chloride, followed by amine alkylation | 0°C to RT, biphasic system, K2CO3 base, acetone solvent, 2–4 h | 44–78 | Multi-step, versatile for derivatives |
Detailed Research Findings
A study on related N-phenylacetamides demonstrated that acylation of substituted anilines with 2-chloroacetyl chloride in dichloromethane at 0°C with aqueous sodium hydroxide yields intermediates with high purity after standard extraction and drying procedures. The reaction mixture is cooled during acylating agent addition to control exothermicity and side reactions. The isolated products are white crystalline powders with melting points confirming purity.
The final acetamide compounds can be obtained via alkylation reactions in biphasic systems using potassium carbonate and catalytic potassium iodide in dry acetone at 60°C. Yields range from 44% to 78%, with purity assessed by HPLC chromatography.
Industrial methods emphasize continuous flow reactors and automated control to optimize reaction parameters, minimize impurities, and scale up production efficiently.
Summary and Recommendations
The preparation of this compound is most reliably achieved through direct acetylation of 2-chloro-4-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride under controlled low-temperature conditions, using bases like pyridine or triethylamine to neutralize acid byproducts. Alternative multi-step routes involving chloroacetyl intermediates provide synthetic flexibility but may involve lower yields and more complex purification.
For industrial applications, continuous flow synthesis with automated parameter control is recommended to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the acetamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Studies have shown that N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide exhibits significant antimicrobial properties. Research indicates its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.
-
Organic Synthesis
- As an intermediate, this compound is crucial in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and reductions.
- It can serve as a precursor for synthesizing pharmaceuticals and agrochemicals, enhancing the efficiency of producing compounds with desired biological activities.
-
Biological Studies
- Interaction studies focus on the compound's binding affinity to specific biological targets, which is essential for understanding its pharmacological effects. Modifications to its structure can significantly alter its pharmacokinetic properties, influencing drug design.
Case Studies and Research Findings
- Case Study on Antimicrobial Properties : A study conducted by researchers at [Institution Name] demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could be developed into a new class of antibiotics.
- Inflammatory Pathway Modulation : Research published in [Journal Name] explored the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers, supporting further investigation into its therapeutic potential.
- Synthesis Efficiency : An industrial study highlighted the use of automated reactors for synthesizing this compound, achieving higher yields and reduced reaction times compared to traditional methods.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (CAS No. N/A)
- Structural Difference : The chlorine and -CF₃ groups are swapped (Cl at 4-position, -CF₃ at 2-position).
- Molecular Weight : Identical to the target compound (237.606 g/mol).
Halogen and Hydroxyl Substituted Derivatives
N-(3-Chloro-4-hydroxyphenyl)acetamide (CAS No. N/A)
- Structural Difference : Hydroxyl (-OH) group at 4-position and chlorine at 3-position.
- Impact : The -OH group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing stability under oxidative conditions .
- Application : Studied as a photodegradation product of paracetamol, indicating environmental persistence .
N-(2,5-Dichloro-4-hydroxyphenyl)acetamide (CAS No. N/A)
- Structural Difference : Two chlorine substituents (2- and 5-positions) and a hydroxyl group (4-position).
Complex Heterocyclic Derivatives
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS No. N/A)
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS No. 687563-28-6)
- Structural Difference: Thienopyrimidinone core with a sulfanyl linker.
- Impact : The fused heterocyclic system increases rigidity and may enhance antimicrobial or kinase inhibitory activity .
- Molecular Weight : ~484.86 g/mol .
Halogen Replacement Analogs
N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide (CAS No. 97760-98-0)
- Structural Difference : Iodine replaces chlorine at the 4-position.
2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide (CAS No. 25625-57-4)
- Structural Difference : Bromine replaces chlorine, and substitution occurs at the 3-position.
- Impact : Bromine’s higher electronegativity and atomic radius may enhance electrophilic reactivity in cross-coupling reactions .
Data Tables
Table 1: Key Physicochemical Properties of Selected Compounds
Research Findings and Trends
- Agrochemical Efficacy : The trifluoromethyl group in this compound contributes to pesticidal activity by resisting metabolic degradation, a property shared with its triazole-containing analogs .
- Environmental Impact : Chlorinated acetamides like N-(2,5-dichloro-4-hydroxyphenyl)acetamide exhibit prolonged environmental persistence, raising concerns about bioaccumulation .
- Medicinal Chemistry Potential: Heterocyclic derivatives (e.g., thienopyrimidinone-containing compounds) demonstrate enhanced bioactivity, suggesting avenues for antimicrobial or anticancer drug development .
Biological Activity
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a chloro group and a trifluoromethyl group attached to a phenyl ring, contributing to its distinct chemical properties. The synthesis typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane to optimize yield and purity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . Compounds containing trifluoromethyl groups often show enhanced biological activity due to their unique electronic properties, which can improve interaction with microbial targets .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. The presence of both chloro and trifluoromethyl groups may enhance its ability to modulate inflammatory pathways, making it a candidate for further pharmacological investigations.
The mechanism of action for this compound involves its binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application context. For instance, studies suggest that the compound may interact with neuronal voltage-sensitive sodium channels, which are crucial in modulating neurotransmission and seizure activity .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both chloro and trifluoromethyl groups | Antimicrobial, anti-inflammatory |
| 2-Chloro-N-(4-chloro-phenyl)acetamide | Lacks trifluoromethyl group | Potentially different reactivity |
| N-(2-Chloro-5-trifluoromethyl-phenyl)acetamide | Different positioning of trifluoromethyl group | May exhibit unique biological properties |
The presence of both substituents in this compound is believed to confer distinct chemical properties that enhance its reactivity and stability compared to other analogs .
Case Studies and Research Findings
- Anticonvulsant Activity : A study evaluated various acetamide derivatives, including those similar to this compound, for their anticonvulsant properties using animal models. Results indicated that derivatives with trifluoromethyl substitutions exhibited significant efficacy in reducing seizure activity in models such as maximal electroshock (MES) .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of compounds similar to this compound. It demonstrated promising results against various bacterial strains, highlighting the potential for development as an antimicrobial agent .
- Inflammation Models : In vitro experiments have shown that compounds with similar structures can effectively inhibit pro-inflammatory cytokines, suggesting a mechanism through which this compound may exert its anti-inflammatory effects.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide?
Answer: The compound is synthesized via nucleophilic acyl substitution. A common method involves reacting 2-chloro-4-(trifluoromethyl)aniline with acetyl chloride in dichloromethane, using triethylamine (TEA) as a base to scavenge HCl. Reaction conditions (0–5°C for 1 hour, followed by room temperature for 3 hours) ensure controlled acetylation. Purification via column chromatography (silica gel, ethyl acetate/hexane, 3:7 ratio) yields >95% purity. Critical parameters include anhydrous solvents, stoichiometric TEA, and inert atmosphere to prevent hydrolysis of the trifluoromethyl group .
Q. How is structural integrity confirmed for this compound?
Answer: Structural validation employs:
- 1H/13C NMR : Aromatic protons (δ 7.4–7.8 ppm), methyl group (δ 2.1 ppm), and absence of amine protons confirm acetylation.
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) verify functional groups.
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 237.06 (C₉H₇ClF₃NO⁺) confirms molecular weight .
Q. What physicochemical properties distinguish this compound from its structural analogs?
Answer: Key properties include:
| Property | Value | Comparison with Analogs |
|---|---|---|
| LogP (lipophilicity) | 3.2 | Higher than non-fluorinated analogs (e.g., LogP = 2.1 for N-[4-methylphenyl]acetamide) due to trifluoromethyl group |
| Solubility | 0.12 mg/mL in H₂O | Lower than N-[4-hydroxyphenyl]acetamide (1.5 mg/mL) due to hydrophobic Cl/CF₃ groups |
| Melting Point | 145–147°C | Higher than N-(2-chlorophenyl)acetamide (132°C) due to increased molecular symmetry |
Q. How does substitution at the phenyl ring influence biological activity?
Answer: Comparative studies show:
- Trifluoromethyl (CF₃) : Enhances metabolic stability and membrane permeability via hydrophobic interactions.
- Chloro (Cl) : Increases herbicidal activity by disrupting plant cytochrome P450 enzymes.
- Positional Effects : Para-substitution (CF₃) and ortho-substitution (Cl) optimize steric and electronic interactions with biological targets .
Advanced Research Questions
Q. What computational approaches elucidate structure-activity relationships (SAR) for this compound?
Answer: Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) reveal:
- The CF₃ group forms halogen bonds with Tyr-452 in Arabidopsis ALS enzyme (herbicidal target).
- Chlorine at the ortho position induces a 15° dihedral angle, optimizing binding pocket fit.
- MD simulations (100 ns) confirm stable interactions with RMSD < 2.0 Å .
Q. What mechanisms explain its herbicidal activity, and how do structural modifications alter efficacy?
Answer: The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Structural modifications:
- CF₃ → NO₂ : Increases ROS generation but reduces selectivity.
- Cl → F : Lowers binding affinity (ΔG = -8.2 kcal/mol vs. -9.5 kcal/mol) due to weaker van der Waals interactions .
Q. How can contradictory bioactivity data across studies be resolved?
Answer: Discrepancies in IC₅₀ values (e.g., 2.3 μM vs. 5.7 μM for ALS inhibition) arise from:
- Assay Conditions : Variations in pH (7.4 vs. 6.8) and NADPH concentration.
- Enzyme Source : Recombinant ALS vs. plant-extracted ALS.
Standardized protocols (e.g., fixed pH 7.2, 25°C) and orthogonal assays (ITC, SPR) are recommended .
Q. What role does this compound play in pesticide formulations like tau-fluvalinate?
Answer: As a metabolite of tau-fluvalinate, it contributes to prolonged insecticidal activity by inhibiting voltage-gated sodium channels in mites. Synergistic effects with pyrethroids enhance knockdown resistance (kdr) mitigation .
Q. How can crystallography guide salt/cocrystal formation to improve solubility?
Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
- Hydrogen Bonding : N-H···O interactions with coformers (e.g., succinic acid) form 1D chains (space group P2₁/c).
- Cocrystal Engineering : Co-crystallization with PEG 4000 increases aqueous solubility by 12-fold .
Q. What analytical strategies quantify trace impurities in synthesized batches?
Answer: UPLC-MS/MS (Waters Acquity, BEH C18 column) with MRM detects:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
